CID 55252073
Description
CID 55252073 is a chemical compound analyzed in the context of Citrus essential oil (CIEO) research. Its chemical structure (Figure 1A) and chromatographic properties were characterized using gas chromatography-mass spectrometry (GC-MS) (Figure 1B) . The compound was isolated through vacuum distillation of CIEO, with its content quantified across distillation fractions (Figure 1D) .
Properties
Molecular Formula |
C4H8BOS |
|---|---|
Molecular Weight |
114.99 g/mol |
InChI |
InChI=1S/C4H8BOS/c5-6-1-3-7-4-2-6/h1-4H2 |
InChI Key |
ZBIVZNCAWBSZBJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-][O+]1CCSCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 55252073 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Generally, the preparation involves multiple steps, including the formation of intermediate compounds, followed by purification processes to obtain the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment to ensure consistent quality and high yield. The production methods are designed to be efficient and cost-effective, minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
CID 55252073 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include various derivatives with modified chemical properties.
Scientific Research Applications
CID 55252073 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 55252073 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
CID 55252073 is compared to oscillatoxin derivatives, a group of marine toxins with structural similarities to polyketides. Key analogs include:
- Oscillatoxin D (CID 101283546) : A macrocyclic polyketide with a lactone ring and conjugated double-bond system .

- 30-Methyl-oscillatoxin D (CID 185389) : A methylated derivative of oscillatoxin D, differing by a single methyl substituent at the C30 position .
Structural Features :
- This compound : Likely contains a cyclic or branched hydrocarbon backbone with oxygenated functional groups (e.g., hydroxyl, ketone) inferred from GC-MS polarity and distillation behavior .
- Oscillatoxin D : Features a 26-membered macrocyclic lactone with multiple epoxy and hydroxyl groups .
- 30-Methyl-oscillatoxin D : Shares the core structure of oscillatoxin D but includes a methyl group, enhancing hydrophobicity .
Table 1: Structural and Analytical Comparison
Functional and Pharmacological Comparison
While direct pharmacological data for this compound are absent in the evidence, oscillatoxin derivatives are known for their cytotoxic and ichthyotoxic activities . Key differences include:
- Bioactivity: Oscillatoxin D exhibits potent toxicity against fish and mammalian cells, attributed to its disruption of ion channels .
- Applications :
Table 2: Functional Comparison
| Aspect | This compound | Oscillatoxin D (CID 101283546) |
|---|---|---|
| Primary Use | Essential oil component | Marine toxin, drug discovery |
| Known Bioactivity | Presumed antimicrobial | Cytotoxic, ichthyotoxic |
| Industrial Relevance | Food, cosmetics | Pharmaceuticals |
Methodological Considerations
- Analytical Techniques :
- Synthesis and Isolation :
Q & A
Basic Research Questions
Q. How do I formulate a research question that balances specificity and academic relevance for studying CID 55252073?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. Ensure the question addresses gaps in existing literature and aligns with measurable outcomes (e.g., "How does this compound interact with [specific protein/receptor] under varying pH conditions?"). Avoid overly broad questions by narrowing the scope to testable variables .
Q. What strategies ensure a comprehensive literature review for this compound-related studies?
- Methodological Answer :
- Use academic databases (PubMed, Web of Science) with Boolean operators (e.g., "this compound AND [mechanism/application]").
- Prioritize primary sources and peer-reviewed journals; exclude non-academic platforms like .
- Organize findings thematically (e.g., synthesis methods, biological activity) and annotate contradictions or knowledge gaps .
Q. How should experimental protocols for this compound be designed to ensure reproducibility?
- Methodological Answer :
- Materials & Methods : Document reagent purity, instrumentation specifications (e.g., NMR parameters), and environmental controls (temperature, humidity). Reference established protocols for analogous compounds.
- Precision : Include negative/positive controls and triplicate trials.
- Ethics : Obtain institutional approvals for biological or hazardous material use .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in different experimental models be resolved?
- Methodological Answer :
- Source Analysis : Compare experimental conditions (e.g., cell lines vs. in vivo models, dosage variations).
- Statistical Reconciliation : Apply meta-analysis or Bayesian inference to quantify variability.
- Mechanistic Hypotheses : Propose context-dependent mechanisms (e.g., ligand-binding affinity shifts under oxidative stress) and validate via knock-out models or isotopic tracing .
Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships involving this compound?
- Methodological Answer :
- Model Selection : Use sigmoidal curve-fitting (e.g., Hill equation) or machine learning (e.g., Gaussian processes) to capture complex dynamics.
- Validation : Apply bootstrapping or cross-validation to assess model robustness.
- Visualization : Generate 3D surface plots or heatmaps to illustrate interaction effects .
Q. How can hypothesis-driven research on this compound be refined using iterative feedback from preliminary data?
- Methodological Answer :
- Dynamic Hypotheses : Structure hypotheses as falsifiable statements (e.g., "this compound inhibits Pathway X only in the presence of co-factor Y").
- Adaptive Design : Use interim analyses to adjust sample sizes or variables.
- Peer Review : Present preliminary findings to interdisciplinary teams to identify overlooked biases .
Data Management & Validation
Q. What criteria ensure high-quality data collection for this compound studies?
- Methodological Answer :
- Instrument Calibration : Regularly validate equipment (e.g., HPLC retention times, mass spec accuracy).
- Blinding : Use double-blind protocols in pharmacological assays to reduce observer bias.
- Metadata : Annotate datasets with timestamps, operator IDs, and raw/processed data flags .
Q. How should researchers address ethical challenges in sharing proprietary data related to this compound?
- Methodological Answer :
- Compliance : Adhere to institutional IP policies and data-sharing agreements (e.g., CC-BY-SA for non-commercial use).
- Anonymization : Redact sensitive information (e.g., industrial synthesis pathways) while disclosing sufficient detail for reproducibility.
- Collaboration : Partner with legal advisors to draft Material Transfer Agreements (MTAs) for restricted materials .
Tables: Key Considerations for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

